molecular formula C20H21NO3S B14300368 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- CAS No. 123289-89-4

2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-

Cat. No.: B14300368
CAS No.: 123289-89-4
M. Wt: 355.5 g/mol
InChI Key: QLAAJFRQMRRTMI-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is an organic compound derived from naphthalene. It is characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its ability to form stable, vibrant colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using sulfuric acid at elevated temperatures to introduce the sulfonic acid group. The resulting sulfonated naphthalene is then subjected to a Bucherer reaction, where it is treated with ammonium salts to introduce the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the amination step is conducted under conditions that favor the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products have applications in the synthesis of dyes, pigments, and other organic compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, while the amino group allows for specific binding to target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is unique due to the presence of the bulky tert-butyl group attached to the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

123289-89-4

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

6-(4-tert-butylanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H21NO3S/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18/h4-13,21H,1-3H3,(H,22,23,24)

InChI Key

QLAAJFRQMRRTMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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